molecular formula C11H9F3N4O B2369941 3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} CAS No. 121831-74-1

3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}

Cat. No.: B2369941
CAS No.: 121831-74-1
M. Wt: 270.215
InChI Key: MMAVKGDMWRUVRF-UHFFFAOYSA-N
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Description

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

The synthesis of pyrazoles and their derivatives has been a topic of interest for many researchers . Improvements in the overall yield of pyrazole compounds have been observed due to modifications in the μ-wave reaction conditions, the continuation of the reaction under sonication conditions, and the radial chromatographic method used to isolate the pyrazole products .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can vary greatly depending on the specific compound. For example, the molecular formula of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione is C10H8N2O2 .


Chemical Reactions Analysis

The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) was the determining factor of the regiochemistry of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary greatly depending on the specific compound. For example, the molecular weight of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione is 188.18 g/mol .

Scientific Research Applications

Synthesis and Structure Characterization

  • A related aromatic hydrazone, 5-(2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono)-2,2-dimethyl-1,3-dioxane-4,6-dione, has been synthesized through the Japp-Klingemann reaction. It exhibits antioxidant properties and antimicrobial activities (Kumar, Biju, & Sadasivan, 2018).

Derivative Synthesis for Cancer Treatment

  • 3-Phenyl-1H-pyrazole, a similar compound, is an important intermediate for synthesizing biologically active compounds. Derivatives of this compound show potential in cancer therapy due to their molecular targeted actions (Liu, Xu, & Xiong, 2017).

Molecular Hybrid Synthesis for Apoptosis Induction

  • Multicomponent synthesis of molecular hybrids containing pyrazole and thiazole moieties, linked via hydrazone, has been explored. These hybrids show the ability to induce apoptosis in granulosa cells, demonstrating potential for therapeutic applications (Kumar, Duhan, Kadyan, Bhardwaj, Saraf, & Mittal, 2017).

Anticancer Activity of Pyrazolone-Based Hydrazone Ligands

Preparation of Nitrogen-Heterocycles

  • N-Methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride, similar in structure, has been used as an intermediate for preparing nitrogen-heterocycles like 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles, which are important in medicinal chemistry (Ito, Tanaka, Kakehi, Fukuyama, Osawa, & Sayo, 1983).

Synthesis of Pyrazole Derivatives for Antimicrobial Application

Safety and Hazards

The safety and hazards of pyrazole derivatives can vary greatly depending on the specific compound. For example, 3-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been classified as Acute Tox. 4 Oral - Aquatic Chronic 1 - Eye Irrit. 2 - Skin Irrit. 2 .

Future Directions

The synthesis of pyrazole derivatives continues to be a topic of interest for many researchers due to their wide range of biological activities . Future research may focus on improving the synthesis methods and exploring new potential applications of these compounds.

Properties

IUPAC Name

5-methyl-4-[[3-(trifluoromethyl)phenyl]diazenyl]-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O/c1-6-9(10(19)18-15-6)17-16-8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3,(H2,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQGNLGUOYZYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)N=NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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